2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a thieno[3,2-d]pyrimidine core. It is known for its significant applications in medicinal chemistry and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) along with a primary amine . The reaction conditions often include elevated temperatures and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. One common method involves the use of phosphorus oxychloride as a chlorinating agent under controlled temperature conditions . The process typically includes multiple steps of purification to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the thienopyrimidine core .
Scientific Research Applications
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . By inhibiting PI3K, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)pyrimidine: Similar in structure but lacks the thieno ring.
2,4-Dichlorothieno[3,2-d]pyrimidine: Similar but without the trifluoromethyl group.
Uniqueness
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and biological activity
Properties
Molecular Formula |
C7HCl2F3N2S |
---|---|
Molecular Weight |
273.06 g/mol |
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7HCl2F3N2S/c8-5-4-2(13-6(9)14-5)1-3(15-4)7(10,11)12/h1H |
InChI Key |
LSWQANHINNLVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.